molecular formula C7H14ClNO2 B12648210 4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride CAS No. 6297-21-8

4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12648210
CAS No.: 6297-21-8
M. Wt: 179.64 g/mol
InChI Key: PINHAEIOOJLFEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced through alkylation reactions using suitable alkylating agents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, pyrrolidine, is a simple five-membered nitrogen-containing ring.

    Pyrrolidinone: A derivative with a carbonyl group at position 2.

    Pyrrolidine-2,5-dione: A compound with carbonyl groups at positions 2 and 5.

Uniqueness

4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride is unique due to the presence of methyl groups at positions 4 and 5, which can influence its chemical reactivity and biological activity

Properties

CAS No.

6297-21-8

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

4,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-4-3-6(7(9)10)8-5(4)2;/h4-6,8H,3H2,1-2H3,(H,9,10);1H

InChI Key

PINHAEIOOJLFEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1C)C(=O)O.Cl

Origin of Product

United States

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